
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been shown to reduce inflammation, alleviate pain, and suppress seizures. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is its versatility in laboratory experiments. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be easily synthesized and its purity can be enhanced through recrystallization. Additionally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be used in a range of assays to investigate its potential applications in various fields. However, one limitation of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is its potential toxicity, particularly at high doses. Therefore, caution should be exercised when handling and using N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide-based chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide and its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide could be investigated for its potential use in the development of novel materials, particularly in the field of conducting polymers.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the intermediate with acetic anhydride. The purity of the compound can be enhanced through recrystallization.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been investigated for its potential as a chemotherapeutic agent, particularly in the treatment of cancer. Additionally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been studied for its use in the development of novel materials, such as conducting polymers.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJNEWTQHQHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
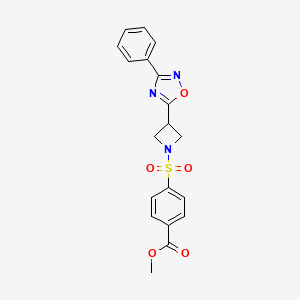

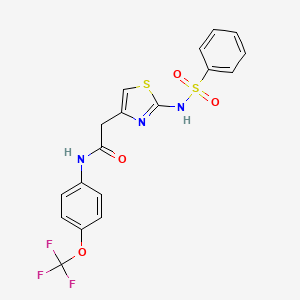
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)
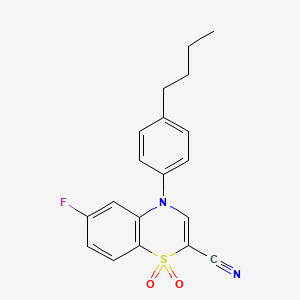
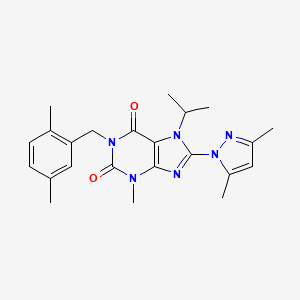
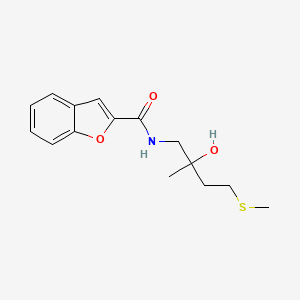
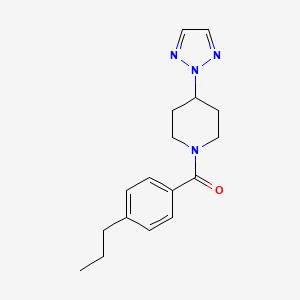

![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)
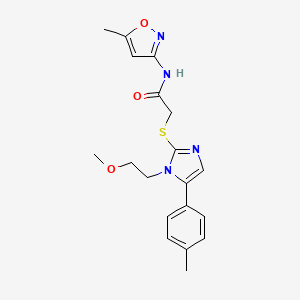
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)